Ammonium carbonate/scandium carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

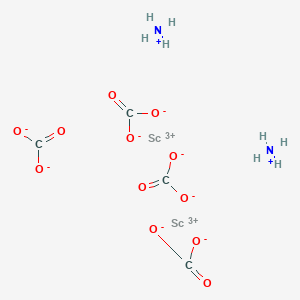

Ammonium carbonate/scandium carbonate is a double salt compound with the chemical formula ((NH_4)_2CO_3 \cdot Sc_2(CO_3)_3 \cdot H_2O). This compound combines the properties of ammonium carbonate and scandium carbonate, making it unique in its applications and characteristics. Ammonium carbonate is commonly known for its use as a leavening agent and in smelling salts, while scandium carbonate is valued for its role in various high-tech applications, including solid oxide fuel cells and aluminum alloys.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium carbonate is typically synthesized by reacting carbon dioxide with aqueous ammonia: [ 2 NH_3 + H_2O + CO_2 \rightarrow (NH_4)_2CO_3 ]

Scandium carbonate can be prepared by reacting scandium salts with a carbonate source, such as sodium carbonate: [ 2 ScCl_3 + 3 Na_2CO_3 \rightarrow Sc_2(CO_3)_3 + 6 NaCl ]

The double salt ammonium carbonate/scandium carbonate can be synthesized by combining solutions of ammonium carbonate and scandium carbonate under controlled conditions, followed by crystallization.

Industrial Production Methods

Industrial production of ammonium carbonate involves the direct reaction of ammonia and carbon dioxide in water. For scandium carbonate, industrial methods often involve solvent extraction and precipitation from scandium-containing ores or waste materials. The double salt is produced by mixing the two compounds in stoichiometric amounts and allowing them to crystallize.

Chemical Reactions Analysis

Types of Reactions

Ammonium carbonate/scandium carbonate undergoes various chemical reactions, including:

-

Decomposition: : Ammonium carbonate decomposes upon heating to form ammonia, carbon dioxide, and water. [ (NH_4)_2CO_3 \rightarrow 2 NH_3 + CO_2 + H_2O ]

-

Precipitation: : Scandium carbonate can precipitate from solutions containing scandium ions and carbonate ions. [ Sc^{3+} + 3 CO_3^{2-} \rightarrow Sc_2(CO_3)_3 ]

Common Reagents and Conditions

Oxidation and Reduction: Ammonium carbonate can act as a reducing agent in certain reactions, while scandium carbonate is relatively inert to oxidation and reduction under standard conditions.

Substitution: Ammonium carbonate can participate in substitution reactions with acids, forming ammonium salts and carbon dioxide.

Major Products

Decomposition Products: Ammonia, carbon dioxide, and water from ammonium carbonate.

Precipitation Products: Scandium carbonate from scandium ions and carbonate ions.

Scientific Research Applications

Ammonium carbonate/scandium carbonate has diverse applications in scientific research:

Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.

Biology: Ammonium carbonate is used in buffer solutions and as a leavening agent in biological research.

Medicine: Ammonium carbonate is used in smelling salts and as an expectorant.

Industry: Scandium carbonate is used in the production of high-strength aluminum alloys and solid oxide fuel cells.

Mechanism of Action

The mechanism of action of ammonium carbonate involves its decomposition into ammonia and carbon dioxide, which can then participate in various chemical reactions. Scandium carbonate acts primarily as a source of scandium ions, which can interact with other compounds to form new materials or catalyze reactions.

Comparison with Similar Compounds

Similar Compounds

Ammonium bicarbonate: Similar to ammonium carbonate but with one less ammonia molecule.

Sodium carbonate: Similar carbonate compound but with sodium instead of ammonium or scandium.

Potassium carbonate: Another carbonate compound with potassium.

Uniqueness

Ammonium carbonate/scandium carbonate is unique due to its combination of ammonium and scandium properties. This makes it valuable in applications requiring both the reactivity of ammonium carbonate and the high-tech uses of scandium carbonate.

Properties

CAS No. |

312623-99-7 |

|---|---|

Molecular Formula |

C4H8N2O12Sc2 |

Molecular Weight |

366.02 g/mol |

IUPAC Name |

diazanium;scandium(3+);tetracarbonate |

InChI |

InChI=1S/4CH2O3.2H3N.2Sc/c4*2-1(3)4;;;;/h4*(H2,2,3,4);2*1H3;;/q;;;;;;2*+3/p-6 |

InChI Key |

SCEMQVKGMGLALK-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Sc+3].[Sc+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.